![molecular formula C23H23FN4O2S B2371307 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 2319837-27-7](/img/structure/B2371307.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23FN4O2S and its molecular weight is 438.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Kinase Inhibitory Activities
A study by Fallah-Tafti et al. (2011) explored the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, aiming to understand the role of the pyridine ring and N-benzyl substitution in kinase inhibitory activities. This research, inspired by KX2-391, a selective Src substrate binding site inhibitor, synthesized several compounds evaluated for Src kinase inhibitory and anticancer activities against human colon carcinoma, breast carcinoma, and leukemia cells. One of the derivatives exhibited significant inhibition in cell proliferation, highlighting the potential of such compounds in cancer treatment Fallah-Tafti et al., 2011.
Insecticidal Applications
Fadda et al. (2017) investigated the insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This research signifies the role of novel synthesized compounds in pest control, potentially contributing to agricultural protection Fadda et al., 2017.
Metabolic Stability Improvement
Research by Stec et al. (2011) focused on structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. They aimed to improve the metabolic stability of a potent inhibitor by examining various heterocyclic analogues, resulting in the identification of compounds with similar potency and efficacy but improved metabolic profiles Stec et al., 2011.
Anticancer Activities
Another study focused on the design, synthesis, and evaluation of pyrazole derivatives as potential anticancer agents. These compounds were assessed for their topoisomerase IIα inhibitory activity and cytotoxicity against various cancerous cell lines. Among the synthesized compounds, one showed superior cytotoxicity, indicating the therapeutic potential of these derivatives in cancer treatment Alam et al., 2016.
Novel Synthesis and Antitumor Evaluation
Shams et al. (2010) described the synthesis of polyfunctionally substituted heterocyclic compounds derived from a specific acetamide precursor. These compounds exhibited high inhibitory effects against various human cancer cell lines, showcasing the potential for further biological investigations and therapeutic applications Shams et al., 2010.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c24-18-10-8-17(9-11-18)21-27-22(30-28-21)19-7-4-13-26-23(19)31-15-20(29)25-14-12-16-5-2-1-3-6-16/h4-5,7-11,13H,1-3,6,12,14-15H2,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMGGHPYUNJNQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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